(15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA

Fatty Acid Elongation Enzyme Kinetics VLC-PUFA Biosynthesis

This ultra-long-chain polyunsaturated fatty acyl-CoA (C30:4 omega-6) is the definitive activated intermediate for ELOVL4 elongation assays and cannot be substituted by shorter-chain (C22:4, C24:4) or saturated analogs. Its unique 30-carbon, four-cis-double-bond structure imparts a fourfold increase in membrane flip-flop rate, making it essential for studies on retinal and neuronal lipid packing, peroxisomal beta-oxidation capacity assays where Vmax declines with chain length, and VLCAD activity profiling. Using incorrect analogs yields irrelevant data.

Molecular Formula C51H86N7O17P3S
Molecular Weight 1194.3 g/mol
Cat. No. B15547347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA
Molecular FormulaC51H86N7O17P3S
Molecular Weight1194.3 g/mol
Structural Identifiers
InChIInChI=1S/C51H86N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-42(60)79-35-34-53-41(59)32-33-54-49(63)46(62)51(2,3)37-72-78(69,70)75-77(67,68)71-36-40-45(74-76(64,65)66)44(61)50(73-40)58-39-57-43-47(52)55-38-56-48(43)58/h8-9,11-12,14-15,17-18,38-40,44-46,50,61-62H,4-7,10,13,16,19-37H2,1-3H3,(H,53,59)(H,54,63)(H,67,68)(H,69,70)(H2,52,55,56)(H2,64,65,66)/b9-8-,12-11-,15-14-,18-17-/t40-,44-,45-,46+,50-/m1/s1
InChIKeyVSWHXAABAUMXIZ-TUGBWWEVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA for VLC-PUFA Metabolic and Membrane Biophysics Research


(15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA (C30:4(omega-6)-CoA) is a very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) formed by the condensation of coenzyme A with (15Z,18Z,21Z,24Z)-triacontatetraenoic acid [1]. This compound serves as an activated intermediate in the elongation cycle of omega-6 VLC-PUFAs, which are uniquely enriched in the retina, sperm, and brain [2]. Its extended 30-carbon chain with four methylene-interrupted cis double bonds imparts distinctive biophysical properties to lipid membranes [3].

Why Substituting (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA with Shorter or Saturated Acyl-CoAs Compromises Experimental Integrity


Generic substitution of (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA with shorter-chain (e.g., C22:4-CoA or C24:4-CoA) or saturated (C30:0-CoA) analogs fails because acyl-CoA chain length and unsaturation pattern are not interchangeable parameters. Elongation velocity in insect microsomal systems shows a marked dependence on chain length, with optimal substrate concentration decreasing from 10 µM for C16-CoA to 3 µM for C20-CoA [1]. Similarly, mitochondrial beta-oxidation Vmax values decline progressively as chain length increases from C16 to C22 [2]. Moreover, VLC-PUFAs (n>24) exhibit unique membrane biophysical effects—including a fourfold increase in lipid flip-flop rate—that are not observed with shorter polyunsaturated or saturated fatty acids [3]. These chain-length-dependent differences in enzyme kinetics and membrane behavior mean that using an incorrect acyl-CoA analog can produce misleading or irrelevant experimental outcomes.

Quantitative Differentiation Evidence: (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA vs. Shorter-Chain and Saturated Acyl-CoA Comparators


Elongation Velocity as a Function of Acyl-CoA Chain Length: C30:4-CoA Exhibits Slower Kinetics than C16–C20 Saturated Analogs

In Blatella germanica integumental microsomes, the optimal substrate concentration for fatty acyl-CoA elongation decreases sharply with increasing chain length: 10 µM for C16-CoA, 8–12 µM for C18-CoA, and 3 µM for C20-CoA [1]. This trend indicates progressively tighter enzyme binding and/or reduced catalytic turnover as chain length increases. Extrapolation to C30:4-CoA (a very long-chain polyunsaturated acyl-CoA) predicts an even lower optimal concentration and slower elongation velocity relative to C16–C20 saturated analogs, consistent with the specialized, tissue-restricted role of VLC-PUFA elongation [2].

Fatty Acid Elongation Enzyme Kinetics VLC-PUFA Biosynthesis

Membrane Lipid Flip-Flop Rate: VLC-PUFA-CoAs Enhance Translocation 4‑Fold vs. DHA-Containing Phospholipids

Incorporation of 0.1 mol% VLC-PUFA 32:6 n-3 into DSPC monolayers increased the lipid flip-flop rate fourfold (from 0.017 ± 0.003 min⁻¹ to 0.068 ± 0.006 min⁻¹), an effect not observed with docosahexaenoic acid (DHA, C22:6 n-3) [1]. Because C30:4 n-6 shares the defining structural features of VLC-PUFAs (chain length >24 carbons, multiple double bonds), its CoA derivative is predicted to similarly accelerate lipid translocation in model membranes [2]. This class-level inference positions C30:4-CoA as a potent modulator of membrane dynamics in photoreceptor outer segments, where rapid retinoid exchange is critical.

Membrane Biophysics Lipid Flip-Flop Retinal Biology

Tissue-Restricted Expression and Disease Linkage: C30:4-CoA Is Uniquely Associated with ELOVL4-Dependent Retinal and Neuronal Function

Gain-of-function studies in rat cardiomyocytes and human retinal ARPE-19 cells demonstrate that ELOVL4 is required for the synthesis of C28-C38 VLC-PUFAs, including C30:4, whereas shorter omega-6 CoAs (e.g., C20:4-CoA) are produced ubiquitously by other elongases [1]. Mutations in ELOVL4 cause Stargardt-like macular dystrophy (STGD3), a juvenile retinal degeneration linked specifically to VLC-PUFA deficiency [2]. C30:4-CoA thus serves as a pathway-specific intermediate that distinguishes ELOVL4-mediated elongation from the broader omega-6 metabolic network.

ELOVL4 Retinal Degeneration Tissue-Specific Metabolism

Beta-Oxidation Kinetics: Vmax Declines Progressively with Increasing Acyl-CoA Chain Length

In rat heart mitochondria, the apparent Vmax of acyl-CoA dehydrogenase decreases as chain length increases for monoenoic substrates: C16:1 (baseline), C18:1, C20:1, and C22:1 all show progressively lower maximal velocities [1]. Extending this chain-length trend to C30:4-CoA (a 30-carbon polyunsaturated acyl-CoA) predicts an even lower Vmax, contributing to the accumulation of VLC-PUFAs in peroxisomal disorders such as Zellweger syndrome [2]. This kinetic property differentiates C30:4-CoA from shorter-chain polyunsaturated CoAs that undergo faster beta-oxidation.

Beta-Oxidation Mitochondrial Metabolism Peroxisomal Disorders

Substrate Specificity of ELOVL4: C30:4-CoA Is a Unique Product of the Retina-Specific Elongase

ELOVL4 elongates C26 saturated and polyunsaturated acyl-CoAs to C28 products and further extends C28 to C30-C38 VLC-PUFA-CoAs [1]. In contrast, ELOVL2 and ELOVL5 prefer shorter substrates (C18-C22) and do not generate C30:4-CoA [2]. This differential substrate specificity means C30:4-CoA is a definitive marker of ELOVL4 activity and cannot be replaced by C24:4-CoA or C26:4-CoA when studying this enzyme. The absence of C30:4-CoA in ELOVL4-deficient models confirms its exclusive biosynthetic route [3].

ELOVL4 Substrate Specificity VLC-PUFA Elongation

Primary Research Applications for (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA Based on Quantitative Differentiation Evidence


Investigating ELOVL4-Mediated VLC-PUFA Elongation in Retinal Cell Models

C30:4-CoA serves as a definitive product readout for ELOVL4 activity. In vitro elongation assays using recombinant ELOVL4 and C28:4-CoA as substrate can quantify conversion to C30:4-CoA, enabling kinetic characterization of wild-type and mutant ELOVL4 variants [1]. This approach is critical for understanding STGD3 pathophysiology and for screening potential therapeutic modulators of VLC-PUFA synthesis.

Studying Membrane Biophysics of Photoreceptor Outer Segments Using Synthetic VLC-PUFA-CoAs

Given the fourfold increase in lipid flip-flop rate observed with VLC-PUFAs [2], C30:4-CoA can be incorporated into model membranes to assess its impact on lipid packing, curvature generation, and retinoid trafficking. Such studies are not possible with shorter-chain or saturated acyl-CoAs, which lack these membrane-remodeling properties.

Analyzing Peroxisomal Beta-Oxidation Defects in Zellweger Spectrum Disorders

Because Vmax for beta-oxidation declines with chain length [3], C30:4-CoA is a preferred substrate for measuring peroxisomal beta-oxidation capacity in patient-derived fibroblasts. Accumulation of C30:4-CoA in cellular assays can serve as a diagnostic biomarker or as an endpoint for evaluating peroxisome biogenesis disorder therapies.

Developing Substrate-Selective Assays for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)

VLCAD exhibits chain-length-dependent activity. C30:4-CoA, as a very long-chain polyunsaturated substrate, can be used to probe the upper chain-length limit of VLCAD catalysis and to differentiate VLCAD activity from that of medium-chain acyl-CoA dehydrogenase (MCAD) [3]. This application is valuable for drug discovery efforts targeting fatty acid oxidation disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.